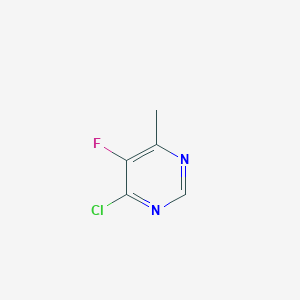

4-Chloro-5-fluoro-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMKXPYBLNJQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595890 | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-55-8 | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898044-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluoro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-6-methylpyrimidine, a key halogenated heterocyclic intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical identity, physicochemical properties, spectral characteristics, and core reactivity. Furthermore, it explores its significant applications as a versatile building block in the synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. The guide includes a representative synthetic protocol and essential safety and handling information, grounded in authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Structure

This compound is a substituted pyrimidine ring, a structural motif of immense importance in medicinal chemistry due to its presence in nucleic acids and numerous therapeutic agents.[1] The strategic placement of its substituents—a chloro group, a fluoro group, and a methyl group—provides a unique combination of reactivity and structural properties that are highly valued in organic synthesis.

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₅H₄ClFN₂[2]

-

Canonical SMILES: CC1=C(C(=NC=N1)Cl)F[2]

-

InChIKey: GHMKXPYBLNJQIK-UHFFFAOYSA-N[2]

The structure features a pyrimidine core with a methyl group at position 6, a fluorine atom at position 5, and a chlorine atom at position 4. The chlorine at the 4-position is the most significant feature from a reactivity standpoint, as it acts as a competent leaving group in nucleophilic aromatic substitution reactions, which is the primary mechanism through which this scaffold is elaborated into more complex molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key computed and reported physical and chemical properties is presented below. This data is essential for reaction planning, purification, and safe storage.

| Property | Value | Source |

| Molecular Weight | 146.55 g/mol | [2] |

| Monoisotopic Mass | 146.0047040 Da | [2] |

| Physical State | Combustible Liquid | [2][4] |

| XLogP | 1.7 | [2] |

| Storage Temperature | 2-8°C, under inert gas | [5] |

Spectral Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple. A singlet should be observed for the proton at the C2 position of the pyrimidine ring, likely in the aromatic region (δ 8.5-9.0 ppm). A second singlet corresponding to the three protons of the methyl group at C6 would appear further upfield. For the similar compound 4-chloro-6-ethyl-5-fluoropyrimidine, the pyrimidine proton appears at 8.70 ppm.[6][7]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative nitrogen, chlorine, and fluorine atoms. Techniques like DEPT or APT can be used to distinguish between the CH, CH₃, and quaternary carbons.[8]

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a highly valuable technique for fluorinated compounds. A single resonance is expected for the fluorine atom at C5. The chemical shift and coupling constants (e.g., to the C2 proton) would provide definitive structural confirmation.

-

IR (Infrared Spectroscopy): The IR spectrum would be characterized by stretching vibrations typical for aromatic C-H, C=N, and C=C bonds within the pyrimidine ring. Additionally, characteristic absorption bands for the C-F and C-Cl bonds would be present in the fingerprint region.[9]

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom. Predicted mass-to-charge ratios for various adducts are available.[10]

Reactivity and Synthesis

Core Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of the chloro substituent. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr) at the C4 position. The chlorine atom is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles, including:

-

Amines (to form aminopyrimidines)

-

Alcohols/phenols (to form ethers)

-

Thiols (to form thioethers)

-

Organometallic reagents in cross-coupling reactions (e.g., Suzuki, Stille)

This reactivity makes it a versatile building block for creating diverse molecular libraries for screening in drug discovery and agrochemical development.[1][11]

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a robust and widely used method for analogous compounds involves the chlorination of a corresponding pyrimidinone precursor. The following protocol is adapted from the synthesis of the structurally similar 4-chloro-6-ethyl-5-fluoropyrimidine.[6][7]

Causality: The conversion of the hydroxyl group of the pyrimidinone tautomer into a chloro group is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often catalyzed by a tertiary amine or N,N-dimethylformamide (DMF), which can form a Vilsmeier-Haack type reagent, a more potent electrophile that facilitates the transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (0.8 eq).

-

Base Addition: Add triethylamine (1.1 eq) to the solution as a base.

-

Chlorination: Slowly add phosphoryl chloride (POCl₃) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 35°C.

-

Reaction: Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring for completion by TLC or LC-MS.

-

Quenching: Cool the mixture to approximately 5°C in an ice bath. Carefully quench the reaction by the slow addition of 3N hydrochloric acid solution.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2x).

-

Washing & Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography to afford the target compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

Substituted pyrimidines are foundational scaffolds in modern chemistry. This compound serves as a crucial intermediate in the synthesis of high-value compounds.

-

Pharmaceuticals: Pyrimidine derivatives are integral to the development of antiviral, anticancer, and antifungal agents.[1][12] The specific substitution pattern of this molecule allows chemists to selectively introduce other functional groups to modulate biological activity and pharmacokinetic properties.[11] For example, the related compound 4-chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of the broad-spectrum antifungal drug Voriconazole.[13][14][15]

-

Agrochemicals: This compound is also used in the synthesis of agricultural chemicals, such as novel herbicides and fungicides.[1][16] The pyrimidine core can be modified to create molecules that target specific biological pathways in weeds or plant pathogens.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is based on its GHS classification.[2]

Hazard Identification:

-

H227: Combustible liquid[2]

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[17][18] Ensure eyewash stations and safety showers are readily accessible.[19]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[18][19]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[17][18][19]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[19]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[17][20]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][19]

-

In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing.[17][19]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][20]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[17][19]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17][19]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[17][19]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 898044-55-8 [chemicalbook.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE | lookchem [lookchem.com]

- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. PubChemLite - this compound (C5H4ClFN2) [pubchemlite.lcsb.uni.lu]

- 11. 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Page loading... [guidechem.com]

- 16. This compound [myskinrecipes.com]

- 17. aksci.com [aksci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrimidines

Fluorinated pyrimidines are a cornerstone in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyrimidine scaffold can profoundly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] 4-Chloro-5-fluoro-6-methylpyrimidine, in particular, serves as a crucial building block in the synthesis of a wide array of biologically active compounds, including kinase inhibitors for oncology and novel therapeutic agents. This guide provides an in-depth exploration of the primary synthesis pathways for this versatile intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies:

-

Construction of the Fluorinated Pyrimidine Ring: This "bottom-up" approach involves the cyclization of acyclic, fluorine-containing precursors to form the pyrimidine core.

-

Modification of a Pre-existing Pyrimidine Scaffold: This "top-down" strategy focuses on the introduction of the chloro, fluoro, and methyl groups onto a pyrimidine ring through a series of functional group interconversions.

This guide will delve into the specifics of each approach, highlighting key reactions and experimental considerations.

Pathway 1: De Novo Ring Synthesis

The de novo synthesis of the this compound ring offers a high degree of flexibility in introducing the desired substituents. A common and effective method involves the condensation of a fluorine-containing active methylene compound with a suitable amidine or related synthon.

A key intermediate in this pathway is often a 5-fluoro-6-methylpyrimidin-4-ol (or its tautomeric equivalent, 5-fluoro-6-methyl-4-hydroxypyrimidine). This intermediate can then be chlorinated to yield the final product.

Synthesis of the 5-Fluoro-6-methylpyrimidin-4-ol Intermediate

The formation of the pyrimidinol intermediate is typically achieved through a cyclocondensation reaction. A representative example involves the reaction of an α-fluoro-β-ketoester with formamide or other amidine sources.

Conceptual Workflow for De Novo Synthesis:

Caption: De Novo Synthesis of this compound.

Experimental Protocol: Synthesis of 5-Fluoro-6-ethyl-4-hydroxypyrimidine (A related example)

While a direct protocol for the 6-methyl analog is not detailed in the provided search results, a closely related synthesis for 6-ethyl-5-fluoro-4-hydroxypyrimidine offers a valuable template. This process involves the cyclization of an enamination product with formamide.[3]

-

Enamine Formation: An α-fluoroacetoacetate ester is reacted with ammonia gas in a suitable solvent like methanol. This step converts the ketone carbonyl into an enamine, which is more reactive towards cyclization.

-

Cyclization: The resulting enamine product is then treated with formamide in the presence of a base, such as sodium methoxide, to facilitate the ring-closing reaction, yielding the desired 5-fluoro-6-ethyl-4-hydroxypyrimidine.[3]

| Reagent/Parameter | Value/Condition | Reference |

| Starting Material | α-Fluoroacetoacetate ester | [3] |

| Amine Source | Ammonia gas | [3] |

| Cyclization Reagent | Formamide | [3] |

| Base | Sodium Methoxide | [3] |

| Solvent | Methanol | [3] |

Chlorination of the Pyrimidinol Intermediate

The conversion of the 5-fluoro-6-methylpyrimidin-4-ol to the final 4-chloro product is a critical step. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[4][5]

Experimental Protocol: General Chlorination of Hydroxypyrimidines

-

Reaction Setup: The hydroxypyrimidine is suspended in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.

-

Addition of a Base (Optional but common): A tertiary amine, such as N,N-dimethylaniline or triethylamine, is often added to the reaction mixture.[4][6] This base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.

-

Heating: The reaction mixture is heated to reflux for several hours to ensure complete conversion.[4][6]

-

Workup: After cooling, the excess phosphorus oxychloride is carefully quenched, typically by pouring the reaction mixture onto ice. The product is then extracted with an organic solvent.

| Reagent/Parameter | Value/Condition | Reference |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [4][5] |

| Base (optional) | N,N-dimethylaniline or Triethylamine | [4][6] |

| Temperature | Reflux | [4][6] |

Pathway 2: Modification of a Pre-existing Pyrimidine Scaffold

An alternative strategy involves starting with a commercially available or readily synthesized pyrimidine and introducing the required functional groups. A plausible starting material for such a route could be a dihalopyrimidine, such as 4,6-dichloro-5-fluoropyrimidine.[7][8][9] Subsequent selective methylation would be required to arrive at the target molecule.

Challenges and Considerations

While conceptually straightforward, this approach presents its own set of challenges, particularly concerning regioselectivity. The introduction of the methyl group would need to be directed specifically to the 6-position, which may require the use of protecting groups or carefully controlled reaction conditions.

Conceptual Workflow for Scaffold Modification:

Caption: Synthesis via Modification of a Dihalopyrimidine Scaffold.

Purification and Characterization

Regardless of the synthetic route employed, the final product, this compound, must be purified and thoroughly characterized to ensure its identity and purity.

-

Purification: Common purification techniques include column chromatography on silica gel, recrystallization, or distillation under reduced pressure.

-

Characterization: A suite of analytical techniques should be employed to confirm the structure of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the connectivity and the presence of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. It is imperative that all experimental work be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

Chlorinated solvents: are often toxic and should be handled in a fume hood.

-

Fluorinated organic compounds: can have unique toxicological properties, and care should be taken to avoid inhalation or skin contact.

Conclusion

The synthesis of this compound is a key process for accessing a range of important pharmaceutical intermediates. Both de novo ring synthesis and modification of existing pyrimidine scaffolds offer viable routes to this valuable compound. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research team. Careful attention to reaction conditions, purification, and safety is paramount to the successful and responsible synthesis of this important chemical building block.

References

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. connectsci.au [connectsci.au]

- 6. Page loading... [guidechem.com]

- 7. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 | FD11921 [biosynth.com]

- 8. CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine [cymitquimica.com]

- 9. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine (CAS 898044-55-8) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of numerous therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in the development of targeted therapies. Within this vital class of heterocyles, 4-Chloro-5-fluoro-6-methylpyrimidine (CAS No. 898044-55-8) has emerged as a critical and highly versatile building block. Its strategic trifecta of reactive sites—a labile chlorine atom, an activating fluorine substituent, and a methyl group amenable to further functionalization—offers medicinal chemists a powerful tool for molecular diversification. This guide provides an in-depth technical overview of its synthesis, reactivity, and application, with a particular focus on its role in the generation of kinase inhibitors, offering field-proven insights for researchers at the forefront of drug discovery.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 898044-55-8 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [2] |

| Molecular Weight | 146.55 g/mol | [2] |

| Appearance | Predicted: Liquid | [3] |

| Boiling Point | Predicted: 233.9 ± 40.0 °C | [4] |

| Density | Predicted: 1.343 ± 0.06 g/cm³ | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Safety and Handling:

This compound is classified as a combustible liquid and is harmful if swallowed. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Step-by-Step Protocol

Reaction Scheme:

A schematic of the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 equivalent).

-

Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 equivalents). To this suspension, slowly add a tertiary amine base such as N,N-dimethylaniline (1.0-1.2 equivalents) dropwise at room temperature. The addition of the base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the selective reactivity of its chloro and fluoro substituents. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates the C4-chloro group towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the electron-withdrawing fluorine atom at the adjacent C5 position further stabilizes this intermediate, thereby facilitating the substitution reaction.

Reaction Workflow:

A generalized workflow for SₙAr reactions with this compound.

Common nucleophiles employed in SNAr reactions with this scaffold include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thioether-substituted pyrimidines, respectively. These functionalized pyrimidines are key intermediates in the synthesis of a wide range of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The C4-chloro substituent also serves as an effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters.

Reaction Scheme:

A schematic of the Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura coupling is a powerful tool for constructing complex molecular architectures and is widely used in the pharmaceutical industry. The ability of this compound to participate in this reaction significantly expands its utility as a versatile building block.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The functionalized pyrimidines derived from this compound are prominent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While direct citation of CAS number 898044-55-8 in the synthesis of a specific, named drug candidate is not prevalent in publicly available literature, its structural motif is highly suggestive of its use in the synthesis of inhibitors for kinases such as Aurora kinases. Patents for Aurora kinase inhibitors often describe the synthesis of pyrimidine derivatives with similar substitution patterns.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the pyrimidine proton and a singlet for the methyl protons. The chemical shift of the pyrimidine proton will be influenced by the electron-withdrawing chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the pyrimidine ring and one for the methyl group. The C-F and C-Cl couplings will be observable.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet, with its chemical shift being characteristic of a fluorine atom attached to a pyrimidine ring.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for C-H stretching of the methyl group, C=C and C=N stretching of the pyrimidine ring, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the chloro and methyl groups.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a strategically important building block in modern drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. As the quest for novel and more effective targeted therapies continues, the utility of this and similar functionalized pyrimidines is set to expand, making a thorough understanding of their chemistry an invaluable asset for researchers in the pharmaceutical sciences.

References

- 1. This compound | 898044-55-8 [chemicalbook.com]

- 2. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 898044-55-8 | this compound - Moldb [moldb.com]

- 4. 4-chloro-5-fluoro-6-vinylpyriMidine|lookchem [lookchem.com]

- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 6. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

Unveiling the Molecular Signature: A Spectroscopic Guide to 4-Chloro-5-fluoro-6-methylpyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of a Halogenated Pyrimidine

Molecular and Physicochemical Properties

A solid foundation in the fundamental properties of 4-Chloro-5-fluoro-6-methylpyrimidine is essential before delving into its spectroscopic characterization.

| Property | Value | Source |

| CAS Number | 898044-55-8 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [2] |

| Molecular Weight | 146.55 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | GHMKXPYBLNJQIK-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=NC=N1)Cl)F | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed structural fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, revealing the electronic environment of the methyl and pyrimidine protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 |

| ~2.6 | d | 3H | -CH₃ |

Interpretation and Causality:

-

The pyrimidine proton at the C-2 position is expected to resonate significantly downfield due to the deshielding effects of the two adjacent nitrogen atoms and the overall aromaticity of the ring.

-

The methyl protons at the C-6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom at C-5. The magnitude of this coupling constant (J-value) would provide further structural confirmation.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule, influenced by the attached halogens and nitrogen atoms.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 |

| ~158 (d) | C-6 |

| ~155 | C-2 |

| ~135 (d) | C-5 |

| ~20 (d) | -CH₃ |

Interpretation and Causality:

-

The carbons directly bonded to the electronegative nitrogen and halogen atoms (C-2, C-4, C-6, and C-5) are expected to be significantly deshielded and thus resonate at lower field.

-

The carbons adjacent to the fluorine atom (C-5, C-6, and the methyl carbon) will likely exhibit splitting (as doublets) due to carbon-fluorine coupling, a key diagnostic feature. The magnitude of the ¹JCF, ²JCF, and ³JCF coupling constants can provide valuable information about the electronic structure.

¹⁹F NMR Spectroscopy

Fluorine NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -130 to -150 | q |

Interpretation and Causality:

-

The chemical shift of the fluorine atom is highly sensitive to the electronic effects of the substituents on the pyrimidine ring. The presence of the electron-withdrawing chlorine and the pyrimidine nitrogens will influence its resonance position.

-

The fluorine signal is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 146, with a characteristic M+2 peak at m/z 148 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical (-Cl) from the molecular ion to give a fragment at m/z 111.

-

Loss of a methyl radical (-CH₃) to yield a fragment at m/z 131.

-

Potential loss of HCN from the pyrimidine ring, a common fragmentation pathway for nitrogen heterocycles.

-

Predicted Collision Cross Section Data for Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 147.01198 | 121.2 |

| [M+Na]⁺ | 168.99392 | 133.0 |

| [M-H]⁻ | 144.99742 | 121.3 |

This predicted data can be valuable for targeted analysis in complex matrices using techniques like ion mobility-mass spectrometry.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |

| ~1380 | Medium | C-H bending of the -CH₃ group |

| ~1200-1000 | Strong | C-F stretching vibration |

| ~800-600 | Strong | C-Cl stretching vibration |

Interpretation and Causality:

-

The characteristic stretching and bending vibrations of the pyrimidine ring and the methyl group will be prominent.

-

The strong absorption bands corresponding to the C-F and C-Cl stretches are key diagnostic features for confirming the presence of these halogens.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption maxima will be characteristic of the pyrimidine chromophore.

Expected UV-Vis Absorption Data (in Ethanol):

-

λ_max: Expected to be in the range of 260-280 nm.

Interpretation:

-

This absorption is attributed to the π → π* electronic transitions within the aromatic pyrimidine ring. The exact position of the maximum absorption (λ_max) and its intensity (molar absorptivity) will be influenced by the electronic effects of the chloro, fluoro, and methyl substituents.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

Mass Spectrometry (Electron Ionization - EI)

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Conclusion: A Foundation for Future Discovery

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data and interpretations offer a robust framework for researchers to identify this compound, assess its purity, and predict its reactivity in synthetic transformations. While the absence of publicly available experimental data necessitates a reliance on computational models and established principles, the information herein serves as a valuable starting point for any scientific endeavor involving this versatile pyrimidine derivative. It is our hope that this guide will facilitate further research and innovation in the many fields where halogenated heterocycles play a critical role.

References

Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Chloro-5-fluoro-6-methylpyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions, mimicking the purine and pyrimidine bases of nucleic acids. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this privileged scaffold dramatically enhances its utility. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while chlorine often serves as a versatile synthetic handle for introducing further molecular complexity.

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that embodies this principle of strategic halogenation. We will delve into its structural characteristics, synthesis, reactivity, and spectroscopic signature, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. Its structure is characterized by a chlorine atom at position 4, a fluorine atom at position 5, and a methyl group at position 6.

The IUPAC name for this compound is this compound.[1] It is registered under CAS Number 898044-55-8.[1] The strategic placement of the chloro and fluoro groups creates a unique electronic environment that dictates its reactivity and potential applications. The chlorine atom, in particular, serves as an excellent leaving group for nucleophilic aromatic substitution reactions, making it a pivotal intermediate for building more complex molecular architectures.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Monoisotopic Mass | 146.0047040 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 898044-55-8 | [1] |

| SMILES | CC1=C(C(=NC=N1)Cl)F | [1] |

| InChIKey | GHMKXPYBLNJQIK-UHFFFAOYSA-N |[1] |

Synthesis and Reactivity Profile

Synthetic Protocol: Chlorination of a Pyrimidinone Precursor

While specific literature detailing the synthesis of this compound is not widely published, a robust and industrially relevant synthetic route can be extrapolated from the well-documented synthesis of its close analog, 4-chloro-6-ethyl-5-fluoropyrimidine.[2][3] The core of this transformation is the conversion of a hydroxypyrimidine (in its tautomeric pyrimidinone form) to the corresponding chloropyrimidine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

The choice of POCl₃ is critical; it is highly effective for converting electron-rich heterocyclic hydroxyl groups into chlorides. The reaction mechanism involves the initial phosphorylation of the pyrimidinone oxygen, transforming the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base, such as triethylamine, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in an appropriate solvent such as dichloromethane, add N,N-dimethylformamide (catalytic amount) and triethylamine (1.05 eq).

-

Chlorination: Cool the mixture in an ice bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be purified by column chromatography or vacuum distillation.

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by the lability of the C4-chlorine bond. The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the fluorine atom at C5. Consequently, the carbon atom at the C4 position is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This makes the molecule an ideal substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions, a cornerstone of modern synthetic chemistry for creating C-N, C-O, and C-S bonds. Amines, alcohols, thiols, and other nucleophiles can readily displace the chloride, providing a modular and efficient route to a diverse library of substituted pyrimidines. This reactivity is fundamental to its application as a building block in drug discovery.[4]

Caption: Key reactivity pathways via Nucleophilic Aromatic Substitution (SₙAr).

Structural Elucidation via Spectroscopy

Characterization of this compound relies on a combination of standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - A singlet for the C2-H proton (δ ~8.5-9.0 ppm).- A singlet for the C6-CH₃ protons (δ ~2.5 ppm). |

| ¹³C NMR | - Signals for the five distinct carbon atoms. The C-Cl and C-F carbons will show characteristic shifts and couplings (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR | - A singlet corresponding to the fluorine atom at C5. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) cluster corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) at m/z 146 and 148. |

| IR Spectroscopy | - C=N stretching vibrations (~1550-1650 cm⁻¹).- C-F stretching vibration (~1000-1100 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹). |

Applications in Research and Drug Development

Halogenated pyrimidines are classified as "privileged scaffolds" in medicinal chemistry. The ethyl analog, 4-chloro-6-ethyl-5-fluoropyrimidine, is a well-established key intermediate in the synthesis of the broad-spectrum antifungal agent Voriconazole.[4][6] This underscores the immense potential of this compound as a foundational building block for creating novel bioactive compounds.

Key Advantages in Drug Discovery:

-

Versatile Intermediate: The reactive C4-Cl bond allows for the straightforward introduction of various functional groups, enabling the rapid generation of compound libraries for screening.[7]

-

Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolism, thereby increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The fluorine and chlorine atoms influence the molecule's electronics, lipophilicity (logP), and pKa, allowing for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Scaffold for Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other aromatic or heterocyclic systems, a common strategy in lead optimization.

Caption: Role as a versatile building block in drug discovery pipelines.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Classification: The compound is classified with several hazards.[1]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from open flames, hot surfaces, and sources of ignition.[8]

-

Store in a tightly sealed container in a cool, dry place.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention.[9]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its structure is a carefully orchestrated arrangement of a biologically relevant pyrimidine core and synthetically enabling halogen atoms. The combination of a stable C-F bond and a reactive C-Cl bond provides researchers with a powerful platform for constructing novel molecules with tailored properties. Understanding its synthesis, reactivity, and spectroscopic characteristics is essential for any scientist aiming to unlock its full potential in the fields of medicinal chemistry, agrochemicals, and materials science.

References

- 1. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(898044-55-8) 1H NMR spectrum [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

The Biological Activity of Fluorinated Pyrimidines: A Technical Guide for Drug Development Professionals

Abstract

Fluorinated pyrimidines represent a cornerstone in the armamentarium of anticancer agents, with a rich history of clinical efficacy spanning several decades. This in-depth technical guide provides a comprehensive overview of the biological activity of this critical class of molecules. We delve into the intricate mechanisms of action, exploring the canonical inhibition of thymidylate synthase and the multifaceted consequences of their incorporation into RNA and DNA. The guide further elucidates the crucial structure-activity relationships that govern their therapeutic index and outlines the metabolic pathways dictating their activation and catabolism. Detailed, field-proven experimental protocols are provided for the evaluation of fluorinated pyrimidines, from in vitro cytotoxicity and enzyme inhibition assays to in vivo xenograft models. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive the innovation of next-generation fluorinated pyrimidine-based therapies.

Introduction: The Enduring Legacy of Fluorinated Pyrimidines in Oncology

The journey of fluorinated pyrimidines in cancer therapy began in the 1950s with the rational design of 5-fluorouracil (5-FU) by Heidelberger and colleagues.[1] This pioneering work was predicated on the observation that tumor cells exhibit a higher rate of uracil utilization compared to normal tissues, suggesting a potential therapeutic window for a uracil analog.[2] The strategic substitution of a hydrogen atom with a highly electronegative fluorine atom at the C-5 position of the uracil ring was a pivotal innovation, leading to a molecule with profound and lasting impact on the treatment of solid tumors, particularly colorectal, breast, and head and neck cancers.[1][3]

Over the decades, the clinical landscape has evolved with the introduction of oral fluoropyrimidine prodrugs, such as capecitabine and tegafur, designed to improve patient convenience and potentially offer a more favorable toxicity profile by mimicking continuous infusion 5-FU.[4][5] Despite the advent of targeted therapies and immunotherapies, fluorinated pyrimidines remain a backbone of many combination chemotherapy regimens, a testament to their robust and multifaceted mechanism of action.[6] This guide will dissect the core principles of their biological activity, providing the technical foundation necessary for the continued development and optimization of this vital class of therapeutic agents.

Unraveling the Tripartite Mechanism of Action

The cytotoxic effects of fluorinated pyrimidines are not attributable to a single molecular event but rather a coordinated assault on fundamental cellular processes. The biological activity is primarily mediated through three key mechanisms following the intracellular conversion of the parent drug into its active metabolites.[7][8]

The Canonical Target: Inhibition of Thymidylate Synthase

The most well-established mechanism of action is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9][10]

-

Metabolic Activation: 5-FU is anabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[7]

-

Formation of a Ternary Complex: FdUMP acts as a fraudulent substrate for TS. In the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), FdUMP forms a stable covalent ternary complex with the enzyme.[7][8] This complex effectively sequesters the enzyme, preventing the binding of its natural substrate, deoxyuridine monophosphate (dUMP).[7]

-

"Thymineless Death": The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphates (dNTPs), ultimately triggering a state of "thymineless death" in rapidly proliferating cancer cells.[9]

The co-administration of leucovorin (a stabilized form of reduced folate) enhances the cytotoxicity of 5-FU by increasing the intracellular pool of CH2THF, thereby stabilizing the inhibitory ternary complex.[9]

Diagram: Inhibition of Thymidylate Synthase by FdUMP

Caption: FdUMP, a metabolite of 5-FU, inhibits thymidylate synthase.

Disruption of RNA Integrity and Function

Beyond its effects on DNA synthesis, 5-FU exerts significant cytotoxicity through its incorporation into RNA.[11]

-

Metabolic Conversion: 5-FU is also converted to 5-fluorouridine triphosphate (FUTP).[7]

-

RNA Incorporation: FUTP is recognized by RNA polymerases and incorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), in place of uridine triphosphate (UTP).[9][11]

-

Functional Consequences: This fraudulent incorporation disrupts RNA processing and function in multiple ways:

-

Impaired rRNA maturation: Incorporation into precursor rRNA interferes with its processing into mature ribosomes.[9]

-

Altered mRNA splicing: Incorporation into snRNA can lead to defects in pre-mRNA splicing.[9]

-

Disrupted tRNA modifications: Post-transcriptional modifications of tRNA can be inhibited.[11]

-

The culmination of these RNA-directed effects contributes significantly to the overall cytotoxicity of fluorinated pyrimidines.[11]

Genomic Instability through DNA Incorporation

While less pronounced than its incorporation into RNA, 5-FU can also be incorporated into the DNA of cancer cells.[11]

-

Metabolic Pathway: 5-FU can be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[7]

-

DNA Incorporation: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP) by DNA polymerases.[11]

-

Induction of DNA Damage: The presence of 5-FU in the DNA template can lead to genomic instability and trigger DNA repair mechanisms. The accumulation of these lesions is correlated with cytotoxicity.[11]

Diagram: The Tripartite Mechanism of Fluoropyrimidine Action

Caption: Metabolic activation of 5-FU leads to a three-pronged attack.

Structure-Activity Relationships: The Role of Fluorine and Beyond

The remarkable biological activity of fluorinated pyrimidines is intrinsically linked to their chemical structure. The strategic placement of the fluorine atom and modifications to the pyrimidine ring and sugar moiety have profound effects on their potency, selectivity, and pharmacokinetic properties.

The Pivotal Role of the 5-Fluoro Substituent

The fluorine atom at the C-5 position is the cornerstone of the activity of this class of compounds. Its unique properties contribute to the mechanism of action in several ways:

-

High Electronegativity: The strong electron-withdrawing nature of fluorine enhances the acidity of the N3 proton, influencing base pairing and interactions with enzymes.

-

Low Steric Hindrance: The small van der Waals radius of fluorine allows it to mimic a hydrogen atom, enabling the molecule to be recognized by enzymes involved in pyrimidine metabolism.[5]

-

Strong C-F Bond: The exceptional strength of the carbon-fluorine bond is critical for the irreversible inhibition of thymidylate synthase. The stability of this bond prevents its cleavage by the enzyme, leading to the formation of the stable ternary complex.[10]

In contrast, 6-fluorouracil exhibits minimal biological activity, highlighting the critical importance of the C-5 position for potent TS inhibition.[10]

Prodrug Strategies to Enhance Therapeutic Index

To improve the therapeutic window of 5-FU, several prodrugs have been developed. These molecules are designed to be converted to 5-FU, ideally with some degree of tumor selectivity.

-

Capecitabine: This orally administered carbamate prodrug is converted to 5-FU through a three-step enzymatic cascade. The final conversion step is catalyzed by thymidine phosphorylase, an enzyme that is often upregulated in tumor tissues, potentially leading to higher concentrations of 5-FU at the tumor site.[5]

-

Tegafur: Another oral prodrug, tegafur is gradually metabolized to 5-FU in the liver. It is often co-administered with other agents that modulate 5-FU metabolism or enhance its activity.

Table 1: Key Fluorinated Pyrimidines and Their Characteristics

| Compound | Administration | Key Activating Enzyme(s) | Primary Mechanism of Action |

| 5-Fluorouracil (5-FU) | Intravenous | Orotate phosphoribosyltransferase, Uridine phosphorylase, Uridine kinase | TS inhibition, RNA/DNA incorporation |

| Capecitabine | Oral | Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase | Prodrug of 5-FU |

| Tegafur | Oral | Cytochrome P450 (CYP2A6) | Prodrug of 5-FU |

Therapeutic Applications and Clinical Considerations

Fluorinated pyrimidines are integral to the treatment of a wide range of solid tumors.

-

Colorectal Cancer: 5-FU, both as a single agent and in combination with other cytotoxic drugs (e.g., oxaliplatin in FOLFOX, irinotecan in FOLFIRI) and targeted agents, is a mainstay in the adjuvant and metastatic settings.[11]

-

Breast Cancer: Fluoropyrimidines are used in various combination regimens for both early-stage and advanced breast cancer.

-

Head and Neck Cancers: 5-FU is a key component of induction chemotherapy and concurrent chemoradiation for locally advanced head and neck squamous cell carcinoma.

-

Other Solid Tumors: Fluorinated pyrimidines also have activity in gastric, pancreatic, and other gastrointestinal malignancies.

Mechanisms of Resistance

Despite their broad efficacy, the development of resistance to fluorinated pyrimidines is a significant clinical challenge. Resistance can arise through various mechanisms:

-

Upregulation of Thymidylate Synthase: Increased expression of the target enzyme, TS, can overcome the inhibitory effects of FdUMP.[12]

-

Altered Drug Metabolism:

-

Decreased Activation: Reduced activity of the enzymes responsible for converting 5-FU to its active metabolites can lead to lower intracellular concentrations of FdUMP, FUTP, and FdUTP.

-

Increased Catabolism: Elevated levels of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to rapid degradation of the drug and reduced efficacy.[11]

-

-

Defects in Apoptotic Pathways: Alterations in downstream signaling pathways that regulate programmed cell death can render cells less sensitive to the cytotoxic effects of fluoropyrimidines.[6]

Toxicity Profile

The toxicities associated with fluoropyrimidine therapy are primarily related to their effects on rapidly dividing normal cells, particularly in the gastrointestinal tract and bone marrow. Common adverse effects include:

-

Myelosuppression: Neutropenia is a common dose-limiting toxicity.

-

Gastrointestinal Toxicity: Diarrhea, mucositis, and nausea are frequently observed.[13]

-

Hand-Foot Syndrome: This is a characteristic toxicity of capecitabine, causing redness, swelling, and pain on the palms of the hands and soles of the feet.

Polymorphisms in the DPYD gene, which encodes for DPD, can lead to DPD deficiency and a significantly increased risk of severe, life-threatening toxicity from standard doses of fluoropyrimidines.[14] Pre-treatment screening for DPYD variants is increasingly being adopted in clinical practice.

Experimental Protocols for the Evaluation of Fluorinated Pyrimidines

A robust and reproducible experimental workflow is essential for the preclinical evaluation of novel fluorinated pyrimidines and for elucidating their mechanisms of action.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle and untreated controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using appropriate software.

Diagram: MTT Assay Workflow

Caption: A streamlined workflow for assessing in vitro cytotoxicity.

Thymidylate Synthase Inhibition Assay: Tritium Release Method

This assay measures the catalytic activity of TS by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.

Protocol:

-

Cell Lysate Preparation: Harvest cells and prepare a cytosolic lysate by sonication or homogenization in an appropriate buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer. For inhibition studies, pre-incubate the lysate with the fluorinated pyrimidine metabolite (e.g., FdUMP) before adding the substrates.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.

-

Separation: Centrifuge the samples to pellet the charcoal.

-

Scintillation Counting: Transfer the supernatant, containing the released ³H2O, to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the TS activity based on the amount of tritium released per unit of time and protein concentration. Determine the extent of inhibition by comparing the activity in the presence and absence of the inhibitor.

In Vivo Efficacy Evaluation: Human Tumor Xenograft Model

This model involves the transplantation of human tumor cells into immunodeficient mice to assess the antitumor activity of a compound in a living organism.

Protocol:

-

Cell Culture and Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase.

-

Tumor Implantation: Subcutaneously inject a suspension of the tumor cells (typically 1-10 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the fluorinated pyrimidine or vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection, oral gavage).

-

Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy of the compound.

Diagram: In Vivo Xenograft Study Workflow

Caption: A typical workflow for evaluating in vivo antitumor efficacy.

Future Directions and Conclusion

The field of fluorinated pyrimidine research continues to evolve, with ongoing efforts focused on several key areas:

-

Overcoming Resistance: Developing novel strategies to circumvent the mechanisms of resistance, such as the co-administration of agents that modulate TS expression or DPD activity.

-

Improving Tumor Selectivity: Designing next-generation prodrugs and targeted delivery systems to enhance the therapeutic index and reduce systemic toxicity.

-

Personalized Medicine: Utilizing pharmacogenomic testing (e.g., DPYD genotyping) to individualize dosing and minimize the risk of severe adverse events.

-

Combination Therapies: Exploring synergistic combinations of fluorinated pyrimidines with novel targeted agents and immunotherapies to enhance their antitumor activity.

References

- 1. A method for the determination of total, free, and 5-fluorodeoxyuridylate-bound thymidylate synthase in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tfscro.com [tfscro.com]

- 3. Clinical Trial Endpoints in Metastatic Cancer: Using Individual Participant Data to Inform Future Trials Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Approach to Designing Phase I-II Cancer Trials for Cytotoxic Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Which endpoints should we use in evaluating the use of novel fluoropyrimidine regimens in colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. mdpi.com [mdpi.com]

- 14. Facebook [cancer.gov]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-fluoro-6-methylpyrimidine for Research and Development Professionals

Section 1: Executive Summary & Hazard Overview

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Chloro-5-fluoro-6-methylpyrimidine (CAS No. 898044-55-8), a key intermediate in pharmaceutical and agrochemical synthesis. Due to significant gaps in its experimental physical and toxicological data, a highly cautious and proactive approach to safety is paramount. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in laboratory and pilot-plant settings.

The core principle of this guide is risk mitigation through the hierarchy of controls: elimination (where possible), substitution, engineering controls, administrative controls, and finally, robust Personal Protective Equipment (PPE). The compound is classified as a combustible liquid that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[1] Adherence to the protocols outlined herein is critical to ensure personnel safety and environmental protection.

Table 1: GHS Hazard Classification at a Glance

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquids | H227 | Warning | Combustible liquid |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |

| Source: PubChem CID 18736672[1] |

Section 2: Understanding the Compound: Physicochemical Properties and Data Gaps

A thorough understanding of a chemical's properties is the foundation of a reliable risk assessment. For this compound, while computational data is available, a notable lack of experimentally verified data necessitates treating it with a higher degree of caution than a fully characterized substance. The absence of data should not be interpreted as an absence of hazard.

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 898044-55-8 | [1][2] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Data not available (often a solid or liquid) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available (classified as combustible) | [1] |

| Solubility | Data not available |

Causality Insight: The classification as a "Combustible liquid" (H227) implies it can ignite when exposed to an ignition source at elevated temperatures.[1] The lack of a specific flash point means that any operation involving heat must be considered a potential fire risk, and all sources of ignition should be rigorously excluded.

Section 3: Hazard Identification and Risk Assessment

A detailed analysis of the known hazards informs every aspect of the handling protocol.

-

Oral Toxicity (H302): "Harmful if swallowed." This indicates that accidental ingestion of relatively small amounts can cause significant illness. This risk is most pronounced during activities where hand-to-mouth contamination is possible. Therefore, a strict policy of no eating, drinking, or smoking in the laboratory is mandatory.[3][4]

-

Skin Irritation (H315): "Causes skin irritation." This is not merely a mild rash; it can involve inflammation, redness, and pain.[5] The causality is direct chemical damage to skin cells. This necessitates the use of appropriate chemical-resistant gloves and lab coats to prevent any direct contact.[3]

-

Eye Irritation (H319): "Causes serious eye irritation." Contact with the eyes can lead to significant pain and potential damage. This hazard makes the use of tightly-sealed chemical goggles a non-negotiable requirement. A face shield should be used in addition to goggles when there is a risk of splashing.[3][6][7]

-

Respiratory Irritation (H335): "May cause respiratory irritation." Inhalation of dust, aerosols, or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5] This is the primary justification for the mandatory use of engineering controls, specifically a certified chemical fume hood, for all handling operations.[4][8]

Section 4: The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize exposure. This is achieved first through engineering controls, with PPE serving as the final, essential barrier.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transfers, solution preparation, and reaction setups, must be performed inside a properly functioning and certified chemical fume hood.[4] This is crucial to contain vapors and aerosols, preventing respiratory exposure. Eyewash stations and safety showers must be located in immediate proximity to the handling area.[4]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is task-dependent. The following table outlines the minimum requirements.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Validation |

| Eye/Face | Tightly-fitting, indirectly vented chemical safety goggles (conforming to EN 166 or ANSI Z87.1).[3][4] A face shield worn over goggles for splash hazards.[6][7] | Protects against splashes and vapors causing serious eye irritation (H319). The seal of the goggles is the validating feature against vapor ingress. |

| Hand | Chemical-resistant gloves (Nitrile is a suitable minimum). Inspect gloves for tears or pinholes before every use.[3] For extended use or immersion, consider heavier gloves. | Prevents skin contact and irritation (H315). The pre-use inspection is a critical self-validating step. Contaminated gloves must be removed and disposed of properly. |

| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Consider a chemical-resistant apron for large-volume transfers.[7] | Protects skin from accidental splashes and contamination of personal clothing. |

| Respiratory | Not required if all work is performed in a certified fume hood. For emergency situations or failure of engineering controls, a full-face respirator with an organic vapor filter is necessary.[3][4] | The fume hood's airflow is the primary respiratory control. A respirator is a backup for non-routine events, ensuring protection against respiratory irritation (H335). |

Diagram 1: PPE Selection Workflow

Caption: Workflow for selecting appropriate PPE based on the task.

Section 5: Standard Operating Procedures (SOPs) for Handling

These protocols are designed to be self-validating systems, incorporating safety checks at each critical step.

SOP 1: Weighing and Preparing Solutions

-

Preparation: Don all required PPE as determined by the PPE Selection Workflow. Confirm the chemical fume hood is operational and the sash is at the indicated safe height.

-

Staging: Place all necessary equipment (balance, weigh paper/boat, spatula, beaker, solvent) inside the fume hood before retrieving the chemical container.

-

Weighing: Open the chemical container inside the fume hood. Carefully weigh the desired amount of this compound. Avoid creating dust.

-

Transfer: Add the weighed solid to the beaker. Tightly re-seal the primary chemical container immediately.

-

Dissolution: Slowly add the desired solvent to the beaker, keeping the process well within the fume hood.

-